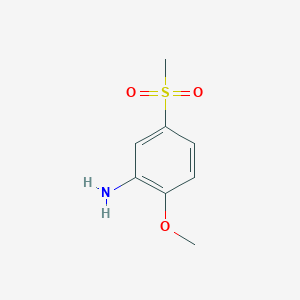

2-Methoxy-5-methylsulfonylaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPBBGKGMPAVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374857 | |

| Record name | 2-methoxy-5-methylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20945-70-4 | |

| Record name | 2-Methoxy-5-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20945-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxy-5-methylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 5 Methylsulfonylaniline and Analogues

Approaches to the Core Aniline (B41778) Scaffold

The fundamental structure of 2-methoxy-5-methylsulfonylaniline can be assembled through various classical and modern organic chemistry reactions.

Sulfonylation Reactions of Aniline Precursors

A direct and common method for the synthesis of aryl sulfonamides is the reaction of an amine with a sulfonyl chloride. In the case of this compound, this involves the sulfonylation of 2-methoxy-5-methylaniline (B41322). scbt.comsigmaaldrich.comsigmaaldrich.com A patented process describes the reaction of 2-methoxy-5-methylaniline with sulfuric acid and oleum (B3057394) to produce the corresponding sulfonic acid. google.com The reaction temperature and the concentration of oleum are critical parameters in this process.

Another approach involves the reaction of an aniline with a sulfonyl chloride in the presence of a base or under solvent-free conditions. sapub.org For instance, the reaction of o-aminodiphenyl ether with methanesulfonyl chloride in N,N-dimethylaniline as a solvent has been reported to yield 2-phenoxymethanesulfonamide. google.com While not a direct synthesis of the title compound, this illustrates the general applicability of the sulfonylation of anilines.

More recent developments include the use of visible light-mediated sulfonylation of anilines with sulfonyl fluorides, offering a milder alternative to traditional methods. mdpi.com Additionally, copper-catalyzed remote sulfonylation of anilines with sodium sulfinates has been demonstrated, providing a pathway to regioselectively introduce the sulfonyl group. mdpi.com

Table 1: Sulfonylation of 2-methoxy-5-methylaniline

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-methoxy-5-methylaniline | 1) H₂SO₄ (100%), 2) Oleum (65%) | 1) 20-50°C, 2) 80°C, 2h | 2-Methoxy-5-methylaniline-4-sulfonic acid | - | google.com |

| 2-methoxy-5-methylaniline | 1) H₂SO₄ (100%), 2) Oleum (20%) | 1) 20-30°C, 2) up to 60°C, 1h | 2-Methoxy-5-methylaniline-4-sulfonic acid | - | google.com |

Oxidation of Thioaniline Derivatives

A related synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) involves the alkylation of a sulfinate intermediate, which is itself derived from a sulfonyl chloride. This multi-step process ultimately introduces the ethylsulfonyl group, which is analogous to the methylsulfonyl group in the target compound. nih.gov

Hydrolysis of Nitro Precursors

The reduction of a nitro group to an aniline is a fundamental and widely used reaction in the synthesis of aromatic amines. This strategy can be applied to the synthesis of this compound by starting with a suitable nitro-substituted precursor, such as 2-methoxy-5-methylsulfonylnitrobenzene.

A well-documented example is the synthesis of the analogous 5-(ethylsulfonyl)-2-methoxyaniline. nih.gov In this process, 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene is reduced to the corresponding aniline using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst. nih.gov This method is generally high-yielding and compatible with the sulfone group. Similarly, the reduction of 3-nitro-4-methoxyacetophenone using stannous chloride in hydrochloric acid provides 3-amino-4-methoxyacetophenone in good yield, demonstrating another effective reduction method for nitroarenes. prepchem.com

The synthesis of 2-methoxy-5-(trifluoromethyl)aniline (B1297676) from 4-methoxy-3-nitrobenzotrifluoride (B1360095) using catalytic hydrogenation with Pd/C also proceeds in high yield, further supporting the utility of this approach for preparing substituted anilines. chemicalbook.com

Table 2: Reduction of Nitro Precursors to Anilines

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 10% Pd/C, H₂ | EtOH, 34°C, 2 days | 5-(Ethylsulfonyl)-2-methoxyaniline | 89.6% | nih.gov |

| 3-Nitro-4-methoxyacetophenone | SnCl₂·2H₂O, conc. HCl | 0°C to 95°C | 3-Amino-4-methoxyacetophenone | 76% | prepchem.com |

| 4-Methoxy-3-nitrobenzotrifluoride | 10% Pd/C, H₂ | Methanol, rt, overnight | 2-Methoxy-5-(trifluoromethyl)aniline | 99% | chemicalbook.com |

Advanced Derivatization Strategies

Once the this compound core is synthesized, it can be further modified using a variety of modern synthetic methods to create more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions as a coupling partner. For example, the Buchwald-Hartwig amination allows for the coupling of anilines with aryl halides to form diarylamines. The use of specific palladium catalysts and ligands, such as BrettPhos and RuPhos, has been shown to provide broad scope and high efficiency for these transformations. rsc.org

The amination of aryl sulfides with anilines, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex, is another relevant transformation that can be used to construct complex aniline derivatives. nih.govkyoto-u.ac.jp This method has been shown to be effective for a wide variety of diarylamines. nih.gov

Table 3: Examples of Palladium-Catalyzed Amination Reactions

| Amine | Aryl Halide/Sulfide | Catalyst System | Product Type | Reference |

| Anilines | Aryl Halides | Pd(0) with BrettPhos or RuPhos | Diarlyamines | rsc.org |

| Anilines | Aryl Sulfides | Palladium-NHC catalyst | Diarlyamines | nih.gov |

| Aliphatic Amines | Aryl Sulfides | Palladium-NHC catalyst | N-Alkyl anilines | kyoto-u.ac.jp |

Mechanochemical Functionalization of Aromatic Amines

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.govacs.org This technique can be applied to the functionalization of aromatic amines, including the synthesis of sulfonamides.

A three-component palladium-catalyzed mechanochemical reaction of an amine, potassium metabisulfite (B1197395) (K₂S₂O₅) as an SO₂ source, and an aryl bromide or carboxylic acid has been developed for the synthesis of a wide range of sulfonamides. rsc.orgrsc.org This solvent-free method offers a direct route to complex sulfonamides.

Furthermore, mechanochemical N-alkylation of imides has been demonstrated to be an effective method, which can be part of a Gabriel synthesis of amines. beilstein-journals.orgnih.gov This highlights the potential for using mechanochemistry to modify the amino group of this compound and its derivatives.

Table 4: Mechanochemical Synthesis of Sulfonamides

| Amine | Arylating Agent | SO₂ Source | Catalyst | Product | Reference |

| Primary or Secondary Amines | Aryl Bromides or Carboxylic Acids | K₂S₂O₅ | Palladium | Aromatic Sulfonamides | rsc.orgrsc.org |

Mitigation of Side Reactions through Acylation

The synthesis of substituted anilines, including this compound, often requires careful management of the highly reactive amino group. The amino group is a potent activating substituent in electrophilic aromatic substitution (EAS) reactions, which can lead to undesirable side reactions such as polysubstitution. pearson.com A common and effective strategy to mitigate these side reactions is the temporary protection of the amino group via acylation, typically forming an acetamide. pearson.comlibretexts.org

Acylation moderates the activating effect of the amino group. The lone pair of electrons on the nitrogen atom, which is responsible for the strong activation, is delocalized into the adjacent carbonyl group of the acyl moiety. This reduces the electron-donating capacity of the substituent, transforming it from a strongly activating ortho, para-director to a moderately activating ortho, para-director. pearson.com This deactivation prevents multiple substitutions on the aromatic ring and allows for more controlled and selective introduction of other functional groups.

For instance, in reactions like nitration or Friedel-Crafts acylation, using the unprotected aniline can lead to complex mixtures of products and potential oxidation. By converting the aniline to an acylanilide first, the desired substitution can be achieved with greater selectivity, primarily at the para position. pearson.com Following the desired substitution reaction, the acetyl protecting group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the amino group. pearson.com

The Friedel-Crafts acylation of aniline derivatives itself presents challenges, as the basic nitrogen atom can coordinate with and deactivate the Lewis acid catalyst. lookchem.com Research has shown that using catalytic amounts of specific Lewis acids, such as gallium triflates, can effectively promote the acylation of acylanilides. lookchem.com For example, while N-methanesulfonylaniline reacts with acetic anhydride (B1165640) to yield an N-acetylated product, its N-methylated counterpart, N-methanesulfonyl(Ms)-N-methylaniline, undergoes C-acylation to afford the desired ketoaniline in high yield. lookchem.com This demonstrates that the choice of protecting group and reaction conditions is critical in directing the reaction towards the intended product and minimizing side reactions.

Comparative Analysis of Synthetic Efficiency and Selectivity

Regioselectivity Control in Aromatic Substitution

Regioselectivity, the control over the position of chemical bond formation, is a cornerstone of synthetic organic chemistry. In the synthesis of polysubstituted aromatic compounds like this compound, the directing effects of the substituents already present on the aromatic ring govern the position of subsequent electrophilic or nucleophilic attacks. The key to achieving high selectivity is to understand and manipulate the interplay between these directing groups.

The aromatic ring of this compound contains three substituents with distinct electronic properties:

-OCH₃ (Methoxy group): An activating, ortho, para-directing group.

-NH₂ (Amino group): A strongly activating, ortho, para-directing group. pearson.com

-SO₂CH₃ (Methylsulfonyl group): A deactivating, meta-directing group.

During an electrophilic aromatic substitution reaction on a precursor molecule, the position of the incoming electrophile is determined by the combined influence of these groups. The powerful ortho, para-directing ability of the amino and methoxy (B1213986) groups will dominate, directing incoming electrophiles to positions ortho or para to them. Conversely, the methylsulfonyl group will direct incoming groups to the positions meta to it.

Control over regioselectivity is often achieved by modulating the reactivity of the most powerful directing group. As discussed previously, acylating the amino group to form an acetamido group (-NHCOCH₃) moderates its activating effect. pearson.com While still an ortho, para-director, its influence is less pronounced, which can alter the regiochemical outcome in the presence of other substituents. In some synthetic strategies, solid acid catalysts like zeolites have been employed to achieve high para-regioselectivity through shape-selective catalysis, where the transition state leading to the para product is sterically favored within the catalyst's pores. researchgate.net Alternatively, for achieving substitution at a sterically hindered ortho position, directed ortho-lithiation can be a powerful tool, although it involves highly reactive organometallic intermediates. researchgate.net

Yield Optimization and Reaction Kinetics

A study on the process optimization for a closely related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, highlights the effectiveness of this approach. The synthesis involved four key steps, and by carefully optimizing the conditions for each, significant improvements in yield were achieved, boosting the total yield from a lower initial value to 63.7%. iaea.org

Table 1: Yield Optimization in the Synthesis of a 2-Methoxy-5-sulfonylaniline Analogue iaea.org

| Reaction Step | Optimized Conditions | Yield |

| Etherification | Optimized molar ratio, time, and temperature | 92.6% |

| Sulfonyl Chloride Formation | Optimized molar ratio, time, and temperature | 95.7% |

| Amination | Optimized molar ratio, time, and temperature | 75.8% |

| Esterification | Optimized molar ratio, time, and temperature | 97.4% |

Similarly, studies on the catalytic Friedel-Crafts acylation of aniline derivatives show how the choice of substrate and catalyst loading directly impacts product yield.

Table 2: Catalytic Friedel-Crafts Acylation Yields of Aniline Derivatives lookchem.com

| Substrate | Acylating Agent | Catalyst (mol%) | Yield |

| Acetanilide | Acetic Anhydride | Ga(OTf)₃ (10) | 90% |

| Benzanilide | Acetic Anhydride | Ga(OTf)₃ (10) | 88% |

| N-methanesulfonyl(Ms)-N-methylaniline | Acetic Anhydride | Ga(OTf)₃ (10) | 97% |

Reactivity and Reaction Mechanisms of 2 Methoxy 5 Methylsulfonylaniline

Electronic Properties and Their Influence on Reaction Pathways

The electronic character of the substituents on the aromatic ring is a primary determinant of the molecule's reactivity. In 2-Methoxy-5-methylsulfonylaniline, there is a combination of both electron-donating and electron-withdrawing groups, which creates a nuanced electronic landscape across the molecule.

Electron-Withdrawing Effects of the Methylsulfonyl Group

The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the benzene (B151609) ring through both inductive and resonance effects. This deactivation makes reactions with electrophiles slower compared to unsubstituted benzene.

Impact of Methoxy (B1213986) and Amine Substituents on Aromatic Ring Activation

In contrast to the methylsulfonyl group, the amine (-NH2) and methoxy (-OCH3) groups are electron-donating groups. The nitrogen and oxygen atoms possess lone pairs of electrons that can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring. This electron-donating effect activates the aromatic ring, making it more susceptible to electrophilic attack. The amine group is a stronger activating group than the methoxy group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. libretexts.org

Directing Effects of Substituents

The position of electrophilic attack is governed by the directing effects of the substituents already present on the ring.

Amine (-NH2) and Methoxy (-OCH3) Groups: Both are ortho, para-directors. They activate the positions ortho and para to themselves by stabilizing the arenium ion intermediate through resonance.

Methylsulfonyl (-SO2CH3) Group: This is a meta-director. It deactivates the ortho and para positions more than the meta position, thus directing incoming electrophiles to the meta position.

In this compound, the powerful ortho, para-directing influence of the amine and methoxy groups will dominate. The positions ortho and para to these activating groups are the most likely sites for electrophilic attack. Specifically, the positions C4 and C6 are activated by the amine group (ortho and para, respectively), and the position C3 is activated by the methoxy group (ortho). However, steric hindrance from the adjacent methoxy group might disfavor substitution at C3. The C6 position is para to the amine and ortho to the methoxy group, making it a highly activated and probable site for substitution. The C4 position is ortho to the amine and meta to the methoxy group. The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amine (-NH2) | C1 | Activating | ortho, para |

| Methoxy (-OCH3) | C2 | Activating | ortho, para |

| Methylsulfonyl (-SO2CH3) | C5 | Deactivating | meta |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The presence of the potent electron-withdrawing methylsulfonyl group on this compound makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. For a nucleophilic aromatic substitution to occur, a suitable leaving group would need to be present on the ring, typically at a position ortho or para to the electron-withdrawing group. If, for instance, a halide were present at the C4 or C6 position, it could potentially be displaced by a strong nucleophile. The reaction is significantly accelerated when the electron-withdrawing group is positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Redox Chemistry of Functional Groups

The functional groups on this compound also have their own redox properties.

Amine Group (-NH2): The primary aromatic amine group can be oxidized. Depending on the oxidizing agent and reaction conditions, it can be converted to various products, including nitroso, nitro, or azo compounds. It can also undergo diazotization when treated with nitrous acid, forming a diazonium salt, which is a versatile intermediate in organic synthesis.

Methylsulfonyl Group (-SO2CH3): The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. Conversely, it is also resistant to reduction under typical chemical conditions.

Methoxy Group (-OCH3): The methoxy group is generally stable towards redox reactions under common conditions.

Radical Reaction Mechanisms

The amine functionality in this compound can serve as a precursor to a nitrogen-centered radical (NCR). These highly reactive intermediates are valuable in modern synthetic chemistry for forming new carbon-nitrogen bonds. researchgate.netacs.org The formation of an N-centered radical from an aniline (B41778) derivative typically proceeds through a single-electron transfer (SET) process, where the lone pair of electrons on the nitrogen atom is removed. nih.govacs.org

Visible-light photoredox catalysis is a premier modern method for generating such radicals under mild conditions. nih.govrsc.org In a typical scenario, a photocatalyst, upon absorbing light, becomes excited and can then oxidize the aniline to an aminium radical cation (Ar-NH₂⁺•). The electronic properties of the substituents on the aromatic ring influence this process. The electron-donating methoxy group at the ortho position would facilitate the initial oxidation, making the amine more electron-rich. Conversely, the powerful electron-withdrawing methylsulfonyl group at the meta position (relative to the amine) would increase the oxidation potential, making the formation of the radical cation more challenging compared to an unsubstituted aniline. quora.com

Once formed, this radical cation can participate in various reactions or be deprotonated by a base to form a neutral aminyl radical (Ar-NH•), which can then engage in processes like hydrogen atom transfer or addition to π-systems. acs.orgmdpi.com

Table 3: Methods for Generating N-Centered Radicals from Anilines

| Method | Reagents / Conditions | Intermediate Species |

|---|---|---|

| Photoredox Catalysis nih.govrsc.org | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), Visible Light | Aminium Radical Cation |

| Chemical Oxidation | Persulfates (e.g., (NH₄)₂S₂O₈) | Aminium Radical Cation |

| N-Halogenation & Initiation | N-Chlorosuccinimide (NCS) followed by heat or light | Aminyl Radical |

| N-N Bond Cleavage acs.org | N-Aminopyridinium Salts, Photoredox Catalyst | Aminyl Radical |

Rearrangement Pathways in Chemical Transformations

The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution (SNAr). acs.orgwikipedia.org The classic rearrangement involves a molecule containing two aromatic rings linked by a heteroatom (X), with one ring activated by an electron-withdrawing group (EWG). A nucleophilic group (YH) on the second ring attacks the activated ring, displacing the heteroatom bridge and forming a new one.

For this compound to undergo a Smiles-type rearrangement, it would need to be modified to contain both the nucleophile and the leaving group within the same molecule, connected by a suitable linker. The existing structure contains a potent electron-withdrawing sulfonyl group, which activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. wikipedia.org The methoxy group at position 2 is a potential leaving group in an SNAr reaction.

A hypothetical scenario could involve acylating the aniline nitrogen with a group containing a nucleophile, such as a hydroxyethyl (B10761427) chain (-COCH₂CH₂OH). In the presence of a strong base, the terminal hydroxyl group would be deprotonated to an alkoxide. This alkoxide could then act as an intramolecular nucleophile, attacking the carbon atom bearing the methoxy group (C2), which is ortho to the activating sulfonyl group. This would lead to the displacement of the methoxide (B1231860) and the formation of a new heterocyclic ring system. The viability of such a rearrangement depends heavily on the length and flexibility of the linking chain and the reaction conditions. acs.orgderpharmachemica.com

Table 4: Hypothetical Smiles-Type Rearrangement

| Starting Material Concept | Base | Reaction Pathway | Product Type |

|---|

Computational and Theoretical Investigations of 2 Methoxy 5 Methylsulfonylaniline

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design and discovery.

Elucidation of Binding Affinities with Biological Targets

Molecular docking studies have been employed to investigate the binding affinities of aniline (B41778) derivatives with various biological targets. For instance, research on N-phenylpyrazoline derivatives with methoxy (B1213986) substituents, which share structural similarities with 2-Methoxy-5-methylsulfonylaniline, has demonstrated their potential as anticancer agents by evaluating their interaction with the Epidermal Growth Factor Receptor (EGFR). nih.gov The binding energy of these compounds is a key indicator of their inhibitory potential. For example, a promising N-phenylpyrazoline derivative, compound 2g, exhibited a strong binding energy of -8.4 kcal/mol with the EGFR receptor. nih.gov

Similarly, studies on 3-methoxy flavone (B191248) derivatives have utilized molecular docking to assess their binding energies against targets like the human estrogen receptor alpha (ER-α) and EGFR kinase. nih.gov The docking scores of these designed compounds were comparable to control ligands, with one compound displaying a binding energy of -10.14 kcal/mol with ER-α. nih.gov These findings highlight the importance of the methoxy group in influencing the binding affinity of small molecules to their protein targets.

Furthermore, the development of dual inhibitors, such as those targeting Polo-like kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), has benefited from molecular docking. The attachment of a methoxy group to a 2-anilino-5,7-dihydro-6H-pyrimido[5,4-d] benzazepin-6-one scaffold was found to confer additional PLK1 inhibitory activity, which was rationalized through an alternative binding mode observed in docking simulations. nih.gov

The following table summarizes the binding affinities of related compounds to their biological targets:

| Compound/Derivative Class | Biological Target | Binding Energy (kcal/mol) |

| N-phenylpyrazoline derivative (2g) nih.gov | EGFR | -8.4 |

| 3-methoxy flavone derivative (Cii) nih.gov | ER-α | -10.14 |

Identification of Key Amino Acid Interactions

Beyond binding affinity, molecular docking can identify the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex and for understanding the mechanism of action.

In the case of the N-phenylpyrazoline derivative 2g, molecular docking revealed a key interaction with the Met769 residue of the EGFR. nih.gov This specific interaction is thought to contribute to the compound's potent anticancer activity.

For inhibitors of the VEGFR2 receptor, the fragment of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) within the inhibitor's structure has been shown to have critical intermolecular interactions with amino acid residues like Asp921 and Cys917 of the VEGFR2 protein. nih.gov These interactions are vital for the pharmacophoric properties of the inhibitor.

The table below details some of the identified key amino acid interactions for related compounds:

| Compound/Fragment | Protein Target | Key Interacting Amino Acid Residues |

| N-phenylpyrazoline derivative (2g) nih.gov | EGFR | Met769 |

| 5-(ethylsulfonyl)-2-methoxyaniline fragment nih.gov | VEGFR2 | Asp921, Cys917 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

Prediction of Regioselectivity in Derivatization Reactions

DFT calculations are valuable for predicting the regioselectivity of chemical reactions, which is the preference for bond-making or breaking in one direction over all other possible directions. While specific DFT studies on the regioselectivity of this compound were not found, the principles of DFT are widely applied to understand the reactivity of substituted anilines. The electronic properties of the methoxy and methylsulfonyl groups, as calculated by DFT, would dictate the most likely positions for electrophilic or nucleophilic attack, thereby guiding synthetic derivatization strategies.

Analysis of Electrostatic Potential Maps for Structure-Activity Relationship

Molecular electrostatic potential (MESP) maps are powerful tools for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. chemrxiv.org These maps visually represent the electrostatic potential on the surface of a molecule, with different colors indicating regions of positive, negative, and neutral potential.

MESP analysis can be used to establish a structure-activity relationship (SAR). For example, in a study of 3-methoxy flavone derivatives, the anti-picornavirus activities were shown to be related to negative MESP values in two specific regions of the molecules. nih.gov One of these regions was near the 3-methoxy group, highlighting its importance in the biological activity. nih.gov

For aniline and its derivatives, MESP maps can identify the regions most susceptible to electrophilic attack (negative potential) and nucleophilic attack (positive potential). researchgate.net The distribution of electrostatic potential is influenced by the substituents on the aromatic ring. In this compound, the electron-donating methoxy group and the electron-withdrawing methylsulfonyl group would create a distinct electrostatic potential profile, which can be correlated with its biological activity and reactivity. researchgate.net This analysis helps in understanding how the molecule interacts with its biological target and guides the design of new derivatives with improved properties. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is crucial for understanding the dynamic nature of ligand-protein interactions and the conformational preferences of molecules in solution.

While specific molecular dynamics simulation studies focused solely on this compound were not prominently available in the search results, the methodology is widely applied to similar systems. For instance, MD simulations have been used to analyze the stability of docking complexes of 3-methoxy flavone derivatives with their target receptors. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide a more accurate picture of the binding energetics.

Conformational analysis, often performed in conjunction with MD simulations or as a standalone computational study, aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. The conformation of a molecule can significantly impact its biological activity. For this compound, conformational analysis would focus on the rotational barriers around the bonds connecting the methoxy and methylsulfonyl groups to the aniline ring, as well as the orientation of the amine group. Understanding the preferred conformations is essential for predicting how the molecule will fit into a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. cust.edu.tw While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on its structural motifs, namely the substituted aniline and sulfonamide groups.

QSAR studies on related structures, such as substituted anilides and sulfonamides, have demonstrated that various physicochemical parameters can be correlated with their biological activities. For instance, in studies of substituted anilides, molecular connectivity indices have been shown to model antibacterial and antifungal activities. cust.edu.tw The presence of electron-withdrawing groups, such as the methylsulfonyl group in the target molecule, can significantly influence the electronic environment of the aniline ring and thus its interaction with biological targets.

For sulfonamide derivatives, QSAR models have been successfully built to predict a range of activities, including antimicrobial and anticancer effects. These models often incorporate descriptors related to mass, polarizability, electronegativity, and partition coefficients to predict the compounds' efficacy. The predictive power of such models relies on the quality and diversity of the training set of molecules and the statistical methods employed, which can range from multiple linear regression to more complex machine learning algorithms.

Given that this compound contains both aniline and sulfonamide-like features, its biological activity could be hypothetically predicted using established QSAR models for these classes of compounds. Such an approach would involve calculating a variety of molecular descriptors for this compound and inputting them into a validated QSAR model for a relevant biological endpoint. The accuracy of this prediction would, of course, depend on the applicability domain of the chosen model.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the evaluation of a compound's potential as a therapeutic agent. In silico methods are widely used for the early prediction of these properties, helping to identify potential liabilities and guide molecular design. Various computational tools, such as SwissADME and pkCSM, utilize a compound's structure to predict its pharmacokinetic profile.

For this compound, a comprehensive set of ADME parameters can be predicted. These predictions offer valuable insights into how the molecule is likely to behave within a biological system.

Predicted ADME Properties of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 201.24 g/mol | Within the range for good oral bioavailability. |

| LogP (Octanol/Water) | 1.39 | Indicates moderate lipophilicity. | |

| Water Solubility | -2.87 (LogS) | Predicted to be soluble in water. | |

| Absorption | Caco-2 Permeability | 0.99 (logPapp in 10^-6 cm/s) | High predicted permeability across the intestinal wall. |

| Intestinal Absorption (Human) | 90.9% | High percentage of the compound is expected to be absorbed from the gut. | |

| Distribution | Volume of Distribution (VDss) | -0.152 (log L/kg) | Suggests limited distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeability | -1.187 (logBB) | Predicted to be poorly distributed to the central nervous system. | |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. | |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme, which could lead to drug-drug interactions. | |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. | |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. | |

| Excretion | Total Clearance | 0.54 (log ml/min/kg) | Indicates a moderate rate of clearance from the body. |

| Renal OCT2 Substrate | No | Not likely to be a substrate for the Organic Cation Transporter 2. |

This data is based on in silico predictions and should be interpreted with caution. Experimental validation is required to confirm these findings.

These predicted ADME properties suggest that this compound would likely exhibit good oral absorption and moderate clearance. Its potential to inhibit the CYP2C9 enzyme is a significant finding that would warrant further investigation in experimental settings to assess the risk of drug-drug interactions. The low predicted brain penetration suggests it may be less likely to cause central nervous system side effects.

Analytical Methodologies for the Characterization and Detection of 2 Methoxy 5 Methylsulfonylaniline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methoxy-5-methylsulfonylaniline. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each type of proton. The aromatic protons would appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions on the benzene (B151609) ring relative to the methoxy (B1213986), amino, and methylsulfonyl substituents. The methoxy protons would present as a sharp singlet, as would the methyl protons of the methylsulfonyl group. The protons of the amine group would also produce a characteristic signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and electron-withdrawing nature of the substituents. The carbons of the methoxy and methylsulfonyl groups would also have characteristic chemical shifts. While specific NMR data for this compound is not detailed in the provided search results, related compounds are often characterized using NMR, highlighting its importance in structural confirmation. rsc.orgspectrabase.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of aromatic amines. These methods offer high resolution and sensitivity for separating components in a mixture. A typical HPLC or UPLC method for this compound would involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comlgcstandards.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. UPLC, with its use of smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly specific and sensitive method for the identification and quantification of this compound. researchgate.net After separation by LC, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details that confirm the identity of the compound. nih.govnih.govnih.gov LC-MS is particularly valuable for analyzing trace levels of the compound in complex matrices. A validated LC-MS/MS method allows for the determination of pharmacokinetic properties and can be used in various analytical applications. researchgate.net

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes has spurred research into sustainable synthetic routes for valuable chemical compounds. For 2-Methoxy-5-methylsulfonylaniline, a compound of interest for its potential applications, the development of green synthetic methodologies is a critical future direction. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. Future research will likely focus on several key areas to address these challenges.

One promising avenue is the exploration of biocatalysis . Enzymatic transformations offer high selectivity and operate under mild conditions, significantly reducing the environmental footprint of chemical synthesis. The use of enzymes such as transaminases or oxidoreductases could provide elegant and efficient pathways to introduce the amine and sulfonyl functionalities onto the methoxy-substituted benzene (B151609) ring. epa.gov For instance, research on the enzymatic synthesis of vanillin (B372448) from related phenolic compounds demonstrates the potential of biocatalysts to perform specific and high-yield transformations on substituted aromatic rings. biosynth.com

The principles of green chemistry will be central to developing new synthetic strategies. This includes the use of greener solvents, such as water, ionic liquids, or supercritical fluids like carbon dioxide, to replace volatile and toxic organic solvents. nih.govdocumentsdelivered.comnih.gov For example, studies on the synthesis of S-heterocyclic compounds have demonstrated the feasibility and benefits of using water and other green solvents. nih.gov Furthermore, the development of catalytic systems that are recoverable and reusable will be crucial. This could involve heterogeneous catalysts or homogeneous catalysts immobilized on solid supports, which can be easily separated from the reaction mixture and recycled, minimizing waste and production costs. Visible-light-mediated reactions, which can proceed under mild conditions, also present a sustainable alternative to traditional heating methods. frontiersin.org

Flow chemistry represents another significant area for future development. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up of production. By integrating catalytic steps and purification processes into a continuous flow system, the synthesis of this compound could become more efficient and less resource-intensive.

A key challenge in the synthesis of polysubstituted anilines is achieving the desired regioselectivity. Future research will need to focus on developing synthetic methods that provide precise control over the substitution pattern on the aromatic ring, thereby avoiding the need for complex protection and deprotection steps. This could involve the use of directing groups or the exploration of novel catalytic systems with high regioselectivity. A recently reported synthesis of the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), which had not been previously described, highlights the ongoing need for novel and efficient synthetic routes for such substituted anilines. researchgate.netnih.gov

Advanced Computational Modeling for Novel Therapeutic Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide the design of new compounds with desired activities. For this compound, advanced computational modeling presents a significant opportunity to explore its therapeutic potential and design novel derivatives with enhanced efficacy and specificity.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in understanding the relationship between the chemical structure of this compound and its biological activity. By developing QSAR models for a series of related aniline (B41778) and sulfonylaniline derivatives, researchers can identify the key molecular descriptors that govern their therapeutic effects. nih.govresearchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Pharmacophore modeling is another powerful computational technique that can be applied to this compound. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.comnih.govdergipark.org.tr By generating a pharmacophore model based on the structure of this compound or its known active analogues, it is possible to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity. This approach can significantly accelerate the discovery of new lead compounds.

Molecular docking simulations will provide detailed insights into the potential binding interactions of this compound with various biological targets. By docking the compound into the active sites of proteins implicated in disease, such as kinases or other enzymes, researchers can predict its binding affinity and mode of interaction. nih.gov This information is crucial for understanding the mechanism of action and for designing modifications to the molecule that could improve its binding potency and selectivity. For instance, computational studies on related sulfonylaniline-containing drugs have shown that the sulfonyl group can form important hydrogen bonds with active-site residues, contributing to their inhibitory activity.

The combination of these computational approaches in an in silico drug design workflow can be particularly powerful. For example, a pharmacophore model can be used for initial virtual screening, followed by molecular docking of the hit compounds to refine the selection and predict binding affinities. QSAR models can then be used to further optimize the lead compounds. This integrated computational strategy can significantly reduce the time and cost associated with the discovery and development of new therapeutic agents based on the this compound scaffold. Recent studies on the design of novel anticancer agents have successfully employed such integrated in-silico approaches. samipubco.comnih.govnih.gov

Expansion of Biological Applications Beyond Current Scope

While the full biological profile of this compound is yet to be extensively explored, the structural motifs present in the molecule suggest a range of potential therapeutic applications that warrant future investigation. The sulfonylaniline scaffold is a well-established pharmacophore found in a variety of clinically used drugs, and its presence in this compound makes it a promising starting point for drug discovery programs. researchgate.net

One of the most promising areas for future research is in the field of oncology . Many sulfonylaniline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. nih.govnih.gov For example, derivatives of the related 2-methoxy-5-nitroaniline (B165355) are used in the synthesis of the EGFR tyrosine kinase inhibitor, Osimertinib. Future studies should investigate the cytotoxic effects of this compound against a panel of cancer cell lines and explore its potential to modulate cancer-related targets such as protein kinases. The development of novel sulfonamide-triazine hybrids has also shown promise in targeting cancer cells. researchgate.net

The sulfonylaniline moiety is also present in a number of antibacterial agents . Research has shown that certain indolylcyanoethylenyl sulfonylanilines possess significant activity against multidrug-resistant bacteria. nih.gov Given the growing threat of antibiotic resistance, the exploration of this compound and its derivatives as novel antibacterial agents is a critical area for future research. Mechanistic studies could reveal new bacterial targets and pathways that can be exploited for the development of next-generation antibiotics.

Beyond cancer and infectious diseases, the structural features of this compound suggest potential applications in other therapeutic areas. For instance, certain sulfonamide derivatives have been investigated for their activity as anti-inflammatory agents . researchgate.net The methoxy (B1213986) and methylsulfonyl groups on the aniline ring can influence the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can affect its interaction with various biological targets. Future research should employ high-throughput screening and other biological assays to explore the activity of this compound across a wide range of therapeutic targets. The synthesis and evaluation of aniline-containing derivatives of natural products like parthenolide (B1678480) have also shown potential in treating conditions such as chronic lymphocytic leukaemia. chemrxiv.org

The following table provides a summary of potential biological applications based on the activities of structurally related compounds.

| Potential Biological Application | Rationale based on Structurally Related Compounds |

| Anticancer | Sulfonylaniline and aniline derivatives are known to inhibit cancer cell growth and are key components of some anticancer drugs. nih.govnih.govresearchgate.net |

| Antibacterial | Certain sulfonylaniline derivatives have shown potent activity against multidrug-resistant bacteria. nih.gov |

| Anti-inflammatory | Some sulfonamide-containing compounds have demonstrated anti-inflammatory properties. researchgate.net |

Comprehensive Assessment of Environmental Impact and Remediation Strategies

As with any chemical compound intended for potential widespread use, a thorough understanding of its environmental fate and the development of effective remediation strategies are of paramount importance. For this compound, a comprehensive assessment of its environmental impact is a crucial future research direction to ensure its sustainable application.

The first step in this assessment is to determine the environmental fate of the compound. This involves studying its persistence, mobility, and potential for bioaccumulation in various environmental compartments, including soil, water, and air. While specific data for this compound is not yet available, information on related compounds such as 2-Methoxy-5-methylaniline (B41322) can provide initial insights. For example, data on 2-Methoxy-5-methylaniline suggests low bioaccumulation potential. epa.govenv.go.jp However, the presence of the sulfonyl group may alter the environmental behavior of the molecule, and therefore, specific studies on this compound are necessary. This includes determining its soil adsorption coefficient (Koc), biodegradation half-life, and potential for atmospheric degradation. epa.gov

The ecotoxicity of this compound needs to be evaluated to understand its potential risks to aquatic and terrestrial organisms. Standardized ecotoxicological tests on representative organisms, such as algae, daphnids, and fish, should be conducted to determine the acute and chronic toxicity of the compound. Aniline and its derivatives are known to be toxic to aquatic life, and therefore, a thorough risk assessment is essential. nih.govresearchgate.net

In the event of environmental contamination, effective remediation strategies will be required. Research into remediation technologies for aniline and its derivatives has identified several promising approaches. nih.govdocumentsdelivered.comnih.govresearchgate.netAdvanced Oxidation Processes (AOPs) , such as Fenton and photo-Fenton oxidation, have been shown to be effective in degrading aniline compounds in wastewater. nih.govresearchgate.net These processes generate highly reactive hydroxyl radicals that can break down the aromatic ring and mineralize the organic pollutant. Future research should investigate the applicability of AOPs for the degradation of this compound and optimize the process parameters for maximum efficiency.

Bioremediation offers another sustainable approach to cleaning up aniline-contaminated sites. This involves the use of microorganisms that can degrade the compound as a source of carbon and energy. Studies have identified bacterial strains, such as Pseudomonas and Acinetobacter, that are capable of degrading aniline. nih.gov Future research could focus on isolating and characterizing microorganisms that can effectively biodegrade this compound and developing bioremediation strategies, such as bioaugmentation or biostimulation, for in-situ and ex-situ treatment of contaminated soil and water. The biodegradation of aniline in pond water has been shown to be influenced by the acclimatization of the microbial community, suggesting that site-specific microbial populations could be harnessed for remediation. nih.gov

The development of sustainable materials for the removal of aniline from groundwater, such as those based on waste foamed polystyrene, also presents an innovative avenue for remediation research. mdpi.com

The following table outlines key areas for future research in the environmental assessment of this compound.

| Research Area | Key Parameters to Investigate | Potential Remediation Strategies |

| Environmental Fate | Persistence (half-life in soil, water), Mobility (Koc), Bioaccumulation potential, Atmospheric degradation | - |

| Ecotoxicity | Acute and chronic toxicity to aquatic organisms (algae, daphnids, fish), Terrestrial toxicity | - |

| Remediation | Degradation efficiency using Advanced Oxidation Processes (AOPs), Identification of biodegrading microorganisms, Development of bioremediation techniques | Advanced Oxidation Processes (Fenton, Photo-Fenton), Bioremediation (Bioaugmentation, Biostimulation) |

常见问题

Q. What are the established synthetic routes for 2-Methoxy-5-methylsulfonylaniline, and what starting materials are optimal?

- Methodological Answer : A four-step synthesis starting from 4-methoxybenzene-1-sulfonyl chloride (commercially available) is effective. Key steps include:

Sulfonation : React with Na₂SO₃/NaHCO₃ in H₂O/THF (0°C to RT) to yield intermediate sulfonates .

Alkylation : Use methyl iodide (MeI) under reflux in methanol to introduce the methylsulfonyl group .

Nitration : Optimize conditions (e.g., concentrated HNO₃ at 100°C) to avoid dinitration byproducts .

Reduction : Catalytic hydrogenation (10% Pd/C, H₂) reduces nitro to aniline .

- Precursor Selection : Avoid steric hindrance by selecting para-substituted sulfonyl chlorides. 3-amino-4-hydroxybenzenesulfonic acid derivatives are unsuitable due to competing side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methoxy at C2, methylsulfonyl at C5) .

- HPLC-MS : Validates purity (>95%) and monitors reaction intermediates .

- Melting Point Analysis : Cross-referenced with literature (e.g., analogs like 4-methylsulfonylaniline HCl melt at 243–245°C) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential carcinogenicity (similar to 2-methoxy-5-methylaniline derivatives) .

- PPE : Nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Spill Management : Isolate spills ≥50 meters, use inert adsorbents (e.g., vermiculite), and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can nitration conditions be optimized to minimize dinitro byproducts in this compound synthesis?

- Methodological Answer :

- Acid Selection : Avoid HNO₃/H₂SO₄ mixtures (yields 54% dinitro derivative). Use concentrated HNO₃ alone at 100°C for 2 hours (73% mono-nitro yield) .

- Temperature Control : Maintain 100°C to limit over-nitration. Lower temperatures (60°C) favor incomplete reactions .

- Kinetic Monitoring : Use TLC or in-situ IR to terminate nitration at the mono-substituted stage .

Q. What strategies mitigate aromatic ring deactivation during functionalization of this compound?

- Methodological Answer :

- Directing Groups : Methoxy (ortho/para-directing) and methylsulfonyl (meta-directing) groups compete. Use protecting groups (e.g., acetyl) for selective sulfonylation .

- Electrophilic Substitution : Activate the ring via Friedel-Crafts alkylation or employ Lewis acids (e.g., FeCl₃) to enhance reactivity .

- Computational Modeling : Predict regioselectivity using DFT calculations (e.g., charge distribution at C5 for sulfonylation) .

Q. How do conflicting yield data in sulfonation steps inform reaction scalability?

- Methodological Answer :

- Reagent Ratios : Excess Na₂SO₃ (2 equiv) improves sulfonate formation (99% yield) but may complicate purification .

- Solvent Systems : THF/H₂O (10:1) enhances solubility of intermediates, whereas polar aprotic solvents (DMF) reduce side reactions .

- Scale-Up Challenges : Batch vs. continuous flow systems affect heat dissipation and mixing efficiency. Pilot studies are recommended .

Q. What computational tools predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with VEGFR2 (a common target for sulfonylaniline pharmacophores) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing methylsulfonyl) with bioactivity using CoMFA/CoMSIA .

- Spectroscopic Libraries : Match experimental MS/MS data (e.g., m/z 231.22 for sulfonamide fragments) with databases like mzCloud .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。